![molecular formula C24H23N3O3S B2806489 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-90-2](/img/structure/B2806489.png)

6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine compounds, which include a variety of structures such as the one you mentioned, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

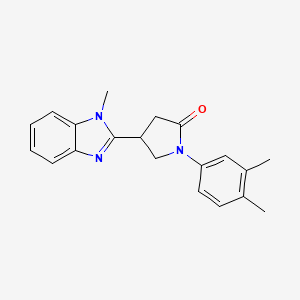

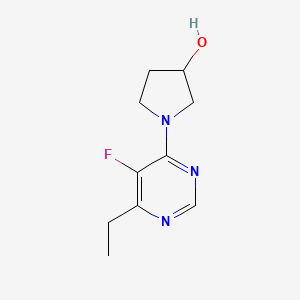

While specific synthesis methods for the compound you mentioned were not found, pyridine compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde and ammonia .Molecular Structure Analysis

The molecular structure of pyridine compounds often involves a pyridine nucleus, which can be combined with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .Chemical Reactions Analysis

The chemical reactivity of pyridine compounds is often explored in the context of creating new heterocyclic compounds with high biological activities .Physical And Chemical Properties Analysis

Pyridine compounds often have the advantage of improved water solubility due to their poor basicity .科学的研究の応用

Antimicrobial Properties

Pyridine compounds, including our target molecule, exhibit antimicrobial activity. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens. The presence of the pyridine nucleus, often combined with heterocycles, contributes to this property. The compound’s geometry influences interactions with specific proteins, leading to antimicrobial selectivity .

Antiviral Activity

Given the global impact of viral infections, antiviral compounds are crucial. Pyridine derivatives, including our compound, have shown promise in inhibiting viral replication. Molecular docking studies reveal favorable binding interactions with specific viral proteins. These interactions contribute to their antiviral efficacy .

Water Solubility Enhancement

Pyridine plays a vital role in medicinal chemistry due to its ability to improve water solubility. Its poor basicity allows for better solubility in aqueous solutions. Researchers explore modifications to the pyridine scaffold to enhance drug delivery and bioavailability .

Synthetic Methods

Understanding the synthesis of pyridine compounds is essential. Researchers employ various methods, such as Hantzsch synthesis, to access diverse derivatives. These synthetic routes enable the creation of novel molecules with tailored properties .

Biological Activity

Beyond antimicrobial and antiviral effects, pyridine compounds exhibit other biological activities. These include antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic properties. Researchers investigate structure-activity relationships to optimize these effects .

Drug Design and Optimization

Researchers use pyridine derivatives as building blocks in drug design. By modifying substituents and functional groups, they fine-tune pharmacological properties. Our compound’s unique structure provides opportunities for rational drug design and optimization .

作用機序

将来の方向性

特性

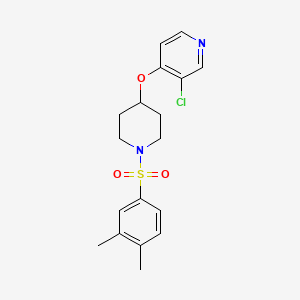

IUPAC Name |

6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15(28)27-12-11-19-20(14-27)31-24(21(19)22(25)29)26-23(30)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBLDQDYMUNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)

![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)

![(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B2806418.png)

![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)

![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2806429.png)